Excisanin A

Description

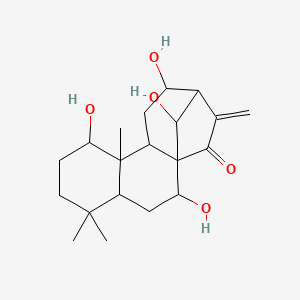

Excisanin A is an ent-kaurane diterpenoid first isolated from Isodon species, including Rabdosia excisa and Isodon macrocalyx . Its molecular formula, C${20}$H${30}$O$5$, includes a kaurane skeleton with hydroxyl and epoxy groups, contributing to its bioactivity . Key mechanisms include induction of apoptosis via JNK/p38 MAPK pathways, inhibition of MMP-2/9, and suppression of PI3K/Akt/β-catenin signaling . Its IC${50}$ values range from 1–32 μM across cell lines, with notable efficacy in SW620 colon cancer cells (IC$_{50}$ = 8.22 μM) .

Properties

IUPAC Name |

2,8,12,16-tetrahydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecan-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-9-15-10(21)7-12-19(4)11(18(2,3)6-5-13(19)22)8-14(23)20(12,16(9)24)17(15)25/h10-15,17,21-23,25H,1,5-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFENNPKUXFGPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2(C1CC(C34C2CC(C(C3O)C(=C)C4=O)O)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Silica Gel Column Chromatography

High-Performance Liquid Chromatography (HPLC)

For higher purity (>98%), semi-preparative HPLC is employed:

Table 2: Chromatographic Conditions for this compound Purification

| Method | Conditions | Purity (%) | Reference |

|---|---|---|---|

| Silica Gel CC | Chloroform:methanol (80:20) | 85–90 | |

| Semi-preparative HPLC | Acetonitrile:water (65:35), 2 mL/min | 98.5 |

Optimization of Extraction Parameters

Recent studies have focused on enhancing yield through parameter optimization:

Ultrasound-Assisted Extraction (UAE)

Ultrasound (40 kHz, 500 W) improves solvent penetration, reducing extraction time to 30 minutes and increasing yield by 20% compared to maceration.

Temperature and pH Control

-

Temperature : Extraction at 50°C increases this compound solubility without degradation.

-

pH : Adjusting pH to 6.0–7.0 stabilizes the compound during aqueous extraction.

Challenges and Limitations

-

Low Natural Abundance : this compound constitutes only 0.02–0.05% of dry plant weight, necessitating large biomass for industrial-scale production.

-

Co-Elution in Chromatography : Structural analogs (e.g., Excisanin B) require multiple chromatographic steps for separation.

-

Solvent Toxicity : Methanol and chloroform pose environmental and safety concerns, driving research into green solvents like subcritical water.

Comparative Analysis of Preparation Methods

Table 3: Efficiency of this compound Isolation Techniques

| Method | Yield (mg/g) | Time (h) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Ethanol Maceration | 2.1 | 48 | 120 | Moderate |

| UAE with Ethanol | 2.5 | 0.5 | 150 | High |

| Supercritical CO2 | 1.8 | 4 | 300 | Low |

Supercritical CO2 extraction, while eco-friendly, remains cost-prohibitive for large-scale applications .

Chemical Reactions Analysis

Excisanin A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen functionalities.

Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Excisanin A's applications span across multiple domains:

Cancer Research

- Antitumor Activity : this compound has been shown to induce apoptosis in various cancer cell lines, including Hep3B (hepatocellular carcinoma) and MDA-MB-453 (breast cancer) cells. It inhibits cell proliferation and migration, demonstrating its potential as an anticancer agent .

- Case Study : In a study involving Hep3B xenograft models, administration of this compound at 20 mg/kg/day resulted in significant tumor size reduction and increased apoptosis markers .

Molecular Mechanism Studies

- Inhibition of Signaling Pathways : Research indicates that this compound inhibits the phosphorylation of key proteins involved in cancer progression, such as phosphoinositide 3-kinase (PI3K), AKT, and glycogen synthase kinase 3 beta (GSK3β). This inhibition leads to downregulation of β-catenin, a critical factor in cancer cell invasion .

- Anti-invasive Properties : In studies on breast cancer cells (MDA-MB-231 and SKBR3), this compound significantly reduced cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9) .

Pharmacological Development

- Therapeutic Potential : Given its low toxicity and strong antitumor properties, this compound is being explored as a candidate for developing new anticancer therapies targeting cancers with elevated AKT signaling .

Comparative Analysis with Related Compounds

| Compound | Source | Key Activity | Mechanism |

|---|---|---|---|

| This compound | Isodon macrocalyxin D | Induces apoptosis | Inhibits AKT signaling |

| Excisanin B | Isodon excisoides | Antitumor properties | Similar action on AKT pathway |

| Kamebakaurin | Various Isodon species | Anti-inflammatory | Modulates immune response |

| Kamebanin | Various Isodon species | Cytotoxic effects | Induces apoptosis |

Mechanism of Action

The mechanism of action of Excisanin A involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetracyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Excisanin B and Macrocalyxin A

Excisanin B (C${20}$H${28}$O$_5$) and macrocalyxin A, isolated from the same Isodon species, share structural similarities with Excisanin A but differ in hydroxylation and epoxidation patterns . While this compound inhibits MMP-2/9 and integrin β1, Excisanin B exhibits stronger cytotoxicity in leukemia models, suggesting substituent-driven activity variations .

Eriocalyxin B

Eriocalyxin B, another ent-kaurane diterpene from Isodon eriocalyx, targets NF-κB and VEGF pathways . Unlike this compound, it suppresses vascular endothelial growth factor (VEGF)-induced angiogenesis but shows overlapping effects on apoptosis via caspase activation. Its IC$_{50}$ in hepatocellular carcinoma (SMMC-7721) is ~5 μM, comparable to this compound’s potency .

Andrographolide and Geraniol

Andrographolide (a labdane diterpene) and geraniol (a monoterpene) are structurally distinct but share antiproliferative effects. Andrographolide inhibits cancer cell growth at 3–100 μM, while geraniol requires higher concentrations (50–400 μM) . This compound’s lower effective dose (1–32 μM) suggests superior potency among terpenoids .

Mechanistic Comparison with Similar Compounds

Apoptosis Induction Pathways

- This compound : Activates JNK/p38 MAPK, cleaves caspase-3/9, and upregulates c-Jun .

- Eriocalyxin B : Inhibits NF-κB-DNA binding, triggering intrinsic apoptosis .

- Andrographolide : Induces p53-dependent apoptosis and ROS generation .

Anti-Metastatic Mechanisms

- This compound : Suppresses MMP-2/9 and integrin β1/FAK signaling, reducing cell migration .

- Escin : Inhibits metastasis via downregulation of NF-κB and chemokines but requires higher doses (10–60 μg/mL) .

Kinase and Enzyme Modulation

- This compound : Inhibits PI3K/Akt/GSK3β phosphorylation, disrupting β-catenin nuclear translocation .

- Taxusabietane B : A related diterpene inhibits topoisomerase II but lacks this compound’s specificity for JNK/p38 .

Structural-Activity Relationship (SAR) Insights

Key structural features influencing bioactivity include:

Epoxy groups : Enhance cytotoxicity by increasing electrophilic reactivity .

Hydroxylation at C-1 and C-14 : Critical for apoptosis induction (e.g., Jiuhuarabdosin A, a derivative with modified hydroxylation, shows reduced activity compared to this compound) .

Acyl substitutions : Derivatives like 1-O-acetyl this compound (compound 55) exhibit improved solubility and bioavailability .

Data Tables

Table 1: Cytotoxic Potency of Selected Diterpenes

| Compound | Source | IC$_{50}$ (μM) | Key Targets |

|---|---|---|---|

| This compound | Isodon macrocalyx | 1–32 | JNK/p38, MMP-2/9, PI3K/Akt |

| Eriocalyxin B | Isodon eriocalyx | ~5 | NF-κB, VEGF |

| Andrographolide | Andrographis paniculata | 3–100 | p53, ROS |

| Geraniol | Essential oils | 50–400 | HMG-CoA reductase |

Table 2: Structural Features and Bioactivity

Biological Activity

Excisanin A, a diterpenoid compound derived from Isodon macrocalyxin D, has garnered significant attention in recent years due to its promising biological activities, particularly in cancer treatment. This article explores the compound's mechanisms of action, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. The compound has been shown to exhibit low toxicity while effectively inhibiting tumor cell proliferation and invasion.

-

Inhibition of HIF-1α :

- This compound acts as a hypoxia-inducible factor 1-alpha (HIF-1α) inhibitor, suppressing the expression of downstream target genes such as vascular endothelial growth factor (VEGF). Research indicates that it inhibits HIF-1α protein synthesis in a concentration-dependent manner, significantly reducing HIF-1α levels in cancer cells under hypoxic conditions .

- In Hep3B and SK-Hep1 cell lines, treatment with this compound led to decreased viability and proliferation, indicating its potential as an anti-cancer agent .

-

Induction of Apoptosis :

- Studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including Hep3B and MDA-MB-453. This is evidenced by an increase in Annexin V-positive cells and characteristic morphological changes associated with apoptosis .

- The compound sensitizes these cells to traditional chemotherapeutic agents like 5-fluorouracil and doxorubicin, enhancing their efficacy .

-

Inhibition of Cell Migration and Invasion :

- This compound significantly reduces the invasive behavior of breast cancer cells (MDA-MB-231 and SKBR3) by downregulating matrix metalloproteinases (MMP-2 and MMP-9) and integrin β1 expression. This inhibition occurs through the blockade of the FAK/PI3K/AKT signaling pathway .

- The compound's ability to disrupt these signaling pathways highlights its potential as an anti-metastatic agent in cancer therapy .

Efficacy in Cell Lines

| Cell Line | Treatment Concentration (μM) | Effect on Viability | Induction of Apoptosis | Inhibition of Migration |

|---|---|---|---|---|

| Hep3B | 3-30 | No significant change | Yes | Yes |

| MDA-MB-453 | 10-40 | Decreased viability | Yes | Yes |

| SK-Hep1 | 10-30 | No significant change | Yes | Yes |

Case Studies

A notable study involving Hep3B xenograft models showed that administration of this compound at a dosage of 20 mg/kg/day resulted in a significant reduction in tumor size, along with evidence of increased apoptosis within the tumor cells . These findings support the compound's potential role in clinical oncology.

Q & A

Q. What experimental models are commonly used to study Excisanin A’s antitumor mechanisms, and how do they address reproducibility concerns?

Methodological Answer: In vitro studies frequently employ Hep3B and SK-Hep1 hepatocellular carcinoma cell lines to assess this compound’s inhibition of HIF-1α under hypoxic conditions (1% O₂) . These models are validated via viability assays (e.g., MTT) to exclude cytotoxicity as a confounding factor . For reproducibility, studies emphasize detailed protocols for hypoxia induction, molecular docking (Autodock Vina 1.1.2), and protein synthesis assays (e.g., cycloheximide chase experiments) . Animal models, such as xenograft mice, are used to confirm in vivo antitumor activity with dosing parameters (e.g., 30 mg/kg) and toxicity assessments .

Q. How do researchers validate this compound’s specificity in targeting HIF-1α without affecting mRNA levels?

Methodological Answer: Specificity is confirmed through dual approaches:

- Transcriptional assays : RT-PCR shows no significant changes in HIF-1α or VEGF mRNA levels after this compound treatment (p > 0.05), ruling out transcriptional regulation .

- Protein synthesis assays : Western blot under proteasome inhibition (MG-132) demonstrates reduced HIF-1α protein levels, confirming post-translational inhibition .

- Molecular docking : this compound’s binding to HIF-1α’s PAS-B domain (center_x: -113.125, center_y: -55.376) is validated via computational simulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action when data suggest both protein synthesis inhibition and potential degradation pathways?

Methodological Answer: Contradictions arise when interpreting HIF-1α suppression under proteasome inhibition. To address this:

- Controlled degradation assays : Use cycloheximide (CHX) to block new protein synthesis, revealing that this compound does not alter HIF-1α degradation rates (t½ ~8–12 hours) .

- Dose-response analysis : Compare HIF-1α inhibition at varying concentrations (3–30 μM) to exclude off-target effects .

- Supplementary data : Include raw datasets (e.g., immunoblot densitometry) in appendices to allow independent verification .

Q. What advanced methodologies are recommended to explore this compound’s structure-activity relationship (SAR) and optimize its therapeutic efficacy?

Methodological Answer:

- Synthetic modification : Introduce functional groups (e.g., hydroxyl, acetyl) to the diterpenoid core and assess HIF-1α binding via surface plasmon resonance (SPR) .

- In silico ADME screening : Predict pharmacokinetic properties (e.g., LogP, bioavailability) using tools like SwissADME to guide lead optimization .

- Transcriptome profiling : RNA-seq of treated cells identifies downstream targets (e.g., VEGF, GLUT1) to clarify off-pathway effects .

Q. How should researchers design experiments to distinguish this compound’s direct HIF-1α inhibition from secondary effects mediated by hypoxia-independent pathways?

Methodological Answer:

- Hypoxia-mimetic controls : Use CoCl₂ or DMOG to induce HIF-1α stabilization in normoxia; this compound’s efficacy in these conditions confirms hypoxia-independent action .

- CRISPR knockout models : Generate HIF-1α-deficient cell lines to isolate this compound’s effects on alternative pathways (e.g., NF-κB) .

- Time-course experiments : Monitor HIF-1α suppression at multiple time points (e.g., 6–24 hours) to differentiate acute vs. chronic mechanisms .

Methodological and Data Analysis Considerations

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in preclinical studies?

Methodological Answer:

- Non-linear regression : Fit dose-response curves (e.g., IC₅₀ calculations) using four-parameter logistic models in GraphPad Prism .

- Multivariate ANOVA : Compare tumor volume, HIF-1α expression, and proliferation rates across treatment groups to control for inter-experiment variability .

- Error reporting : Use Tukey’s post-hoc test for multiple comparisons, with explicit reporting of p-values and confidence intervals (e.g., 95% CI) .

Q. How can researchers ensure rigorous data interpretation when this compound’s antitumor activity is assessed in heterogeneous tumor microenvironments?

Methodological Answer:

- Spatial profiling : Combine immunofluorescence (e.g., HIF-1α nuclear localization) with laser-capture microdissection to analyze regional hypoxia .

- Single-cell RNA-seq : Resolve tumor cell subpopulations with varying HIF-1α sensitivity .

- In vivo imaging : Utilize bioluminescence reporters to track HIF-1α activity dynamically in xenografts .

Research Gaps and Future Directions

What unresolved questions exist regarding this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile in translational models?

Methodological Answer: Key gaps include:

- Bioavailability studies : Assess oral vs. intravenous administration in primates to determine optimal delivery routes .

- Metabolite identification : LC-MS/MS profiling identifies active metabolites that may contribute to efficacy .

- Resistance mechanisms : Long-term exposure experiments (e.g., 6-month xenografts) to evaluate adaptive HIF-1α mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.